5-[(2-Chlorophenyl)thio]-2-furylaldehyde
Overview
Description
“5-[(2-Chlorophenyl)thio]-2-furylaldehyde” is a chemical compound with the molecular formula C11H7ClO2S . It has a molecular weight of 238.69 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H7ClO2S/c12-8-1-4-10(5-2-8)15-11-6-3-9(7-13)14-11/h1-7H . This indicates the presence of a chlorophenyl group, a furyl group, and an aldehyde group in the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 238.69 .Scientific Research Applications
Chlorophenols and Environmental Impact
Chlorophenols (CPs) have been studied extensively for their environmental presence and impact, particularly in relation to their role as precursors to dioxins in thermal processes such as Municipal Solid Waste Incineration (MSWI). CPs are products of incomplete combustion and may generate through several pathways, including oxidative conversion or hydrolysis of chlorobenzene, and are considered significant in the formation of polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/F) (Peng et al., 2016). This research highlights the environmental relevance of chlorophenols and their derivatives, underscoring the importance of understanding their behavior and impacts.
Degradation of Chlorinated Phenols
The degradation of chlorinated phenols, such as those similar in functional groups to "5-[(2-Chlorophenyl)thio]-2-furylaldehyde," has been explored using zero-valent iron (ZVI) and iron-based bimetallic systems. These methods show promise in efficiently dechlorinating CPs through dechlorination, sorption, and co-precipitation, highlighting the potential for environmental remediation applications (Gunawardana et al., 2011).
Chlorophenols in Aquatic Environments
The aquatic toxicity of chlorophenols and their effects on aquatic life have been evaluated, indicating moderate to considerable toxic effects on mammalian and aquatic life. The persistence of these compounds in aquatic environments can vary, influencing bioaccumulation potential and organoleptic effects (Krijgsheld & Gen, 1986). This highlights the ecological risks associated with chlorophenols and their derivatives, underscoring the need for research into safe handling and disposal practices.
Application in Organic Synthesis
Although not directly related to "this compound," the synthesis and evaluation of thiophene analogues of carcinogens, such as benzidine and 4-aminobiphenyl, provide insights into the potential chemical activities and applications of structurally similar compounds in organic synthesis and the evaluation of their carcinogenic potential (Ashby et al., 1978).
Future Directions
The future directions for research on “5-[(2-Chlorophenyl)thio]-2-furylaldehyde” could involve exploring its potential biological activities, given the interest in similar compounds such as indole derivatives . Further studies could also focus on developing new synthetic methods and investigating its mechanism of action .
properties
IUPAC Name |
5-(2-chlorophenyl)sulfanylfuran-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-3-1-2-4-10(9)15-11-6-5-8(7-13)14-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUBBVWWERZUDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(O2)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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